![molecular formula C21H17ClN6O2 B2769644 5-Benzyl-8-(4-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921513-08-8](/img/structure/B2769644.png)
5-Benzyl-8-(4-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazole derivatives are preferred structural moieties in the development of new drugs with a wide range of pharmacological activity . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been a topic of interest in recent years . For instance, Zhurilo et al. proposed two methods for the synthesis of ribavirin analogs by replacing the carboxamide fragment with the isostere 1,2,4-oxadiazole ring .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques. For example, the 1H NMR spectrum of certain compounds showed two singlet peaks assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions. For instance, they can be used as efficient and selective reagents for the oxidation of thiols to disulfides .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various techniques. For instance, the 1H NMR and 13C NMR spectra can provide information about the chemical structure of the compound .Aplicaciones Científicas De Investigación
Molecular Rearrangements and Synthesis Applications
The chemical structure of "5-Benzyl-8-(4-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione" suggests its potential involvement in molecular rearrangements. For instance, research on related triazole derivatives has shown that the equilibrium position of structural isomers can be influenced by the electronic properties of substituents, indicating potential applications in the synthesis of specific isomers or derivatives through controlled reactions (L'abbé et al., 1990).
Antimicrobial Activity
Compounds structurally related to "this compound" have been explored for their antimicrobial properties. For example, new pyrimidines and triazole derivatives have been synthesized with reported antimicrobial activities, suggesting the potential of such compounds in the development of new antimicrobial agents (El-Agrody et al., 2001).
Inhibition Efficiency in Corrosion
Research into triazole derivatives, such as the study on the corrosion inhibition of mild steel in acidic media, indicates that certain triazole compounds can offer significant protection against corrosion, showcasing the application of these compounds in industrial settings to prolong the lifespan of metals (Lagrenée et al., 2002).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, including triazoles, has been a significant area of research, with applications ranging from medicinal chemistry to materials science. Studies have demonstrated methods for creating fused triazine derivatives, offering pathways for developing new compounds with potential antimicrobial and antitumor activities (Abd El-Moneim et al., 2015).
Green Chemistry Synthesis
A novel approach to synthesizing pyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones has been reported, emphasizing environmentally friendly synthesis methods. This research highlights the potential for developing sustainable chemical processes for synthesizing triazole derivatives (Karami et al., 2015).
Mecanismo De Acción
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known for their ability to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules . They interact with biological systems through hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical Pathways
Triazole compounds are known to exhibit significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that triazole compounds may affect a variety of biochemical pathways.
Pharmacokinetics
Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors This suggests that they may have good bioavailability
Result of Action
Triazole compounds are known to exhibit a broad range of therapeutic applications across scientific disciplines . They have been found to have antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Action Environment
It is known that the formation of salts can greatly improve the thermal and mechanical stability of triazole compounds . This suggests that environmental factors such as temperature and pressure may influence the action and stability of this compound.
Direcciones Futuras
Propiedades
IUPAC Name |
5-benzyl-8-(4-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O2/c1-25-18-16(19(29)26(2)21(25)30)27(12-13-6-4-3-5-7-13)20-24-23-17(28(18)20)14-8-10-15(22)11-9-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHQPDOJBRSSLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769564.png)
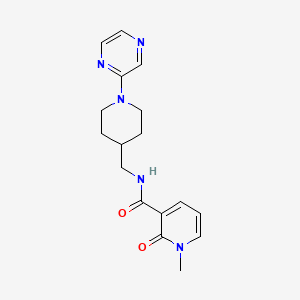

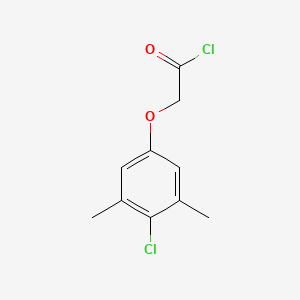
![1-[(5-Bromopyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol](/img/structure/B2769569.png)
![N-[2-[4-Fluoro-3-(prop-2-enoylamino)anilino]-2-oxoethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2769570.png)
![8-(2-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
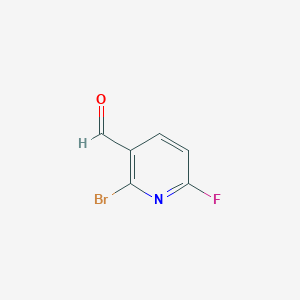
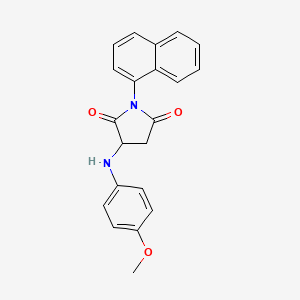
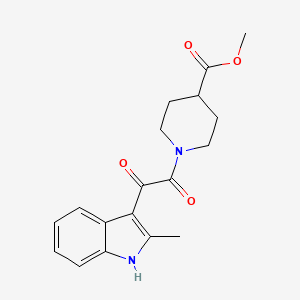
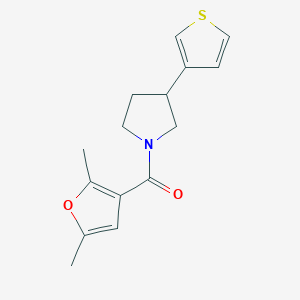
![2-(4-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2769581.png)
![Piperidin-1-yl-[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methanone](/img/structure/B2769584.png)
